molecular formula C15H8ClN3O4S B2465055 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 868377-80-4

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B2465055
CAS No.: 868377-80-4
M. Wt: 361.76
InChI Key: AYYBRUKGCUWCRJ-ICFOKQHNSA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzothiazole ring, a nitrofuran moiety, and a prop-2-yn-1-yl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium bromide under phase-transfer catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, molecular oxygen, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents like toluene.

Major Products

The major products formed from these reactions include benzimidazole-thiones and formamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and microbial cells. For example, it acts as a photosensitizer in oxidative formylation reactions, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is unique due to its combination of a benzothiazole ring, a nitrofuran moiety, and a prop-2-yn-1-yl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O4S/c1-2-8-18-13-9(16)4-3-5-11(13)24-15(18)17-14(20)10-6-7-12(23-10)19(21)22/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYBRUKGCUWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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